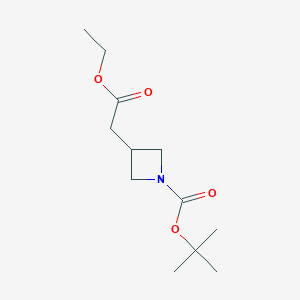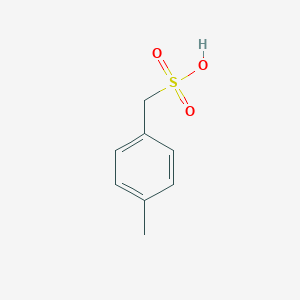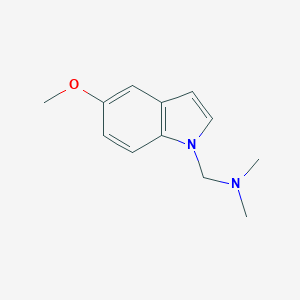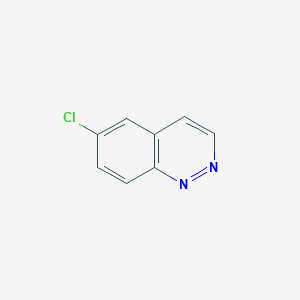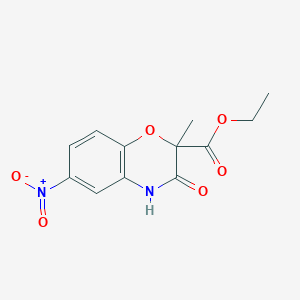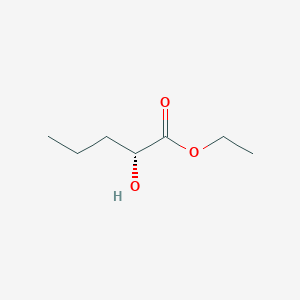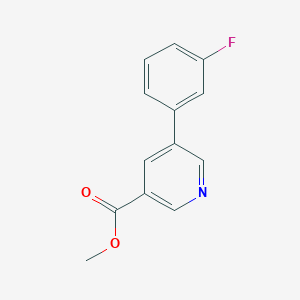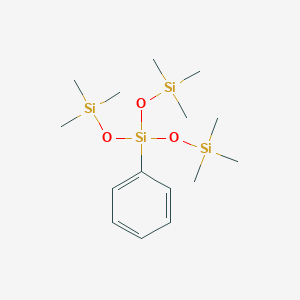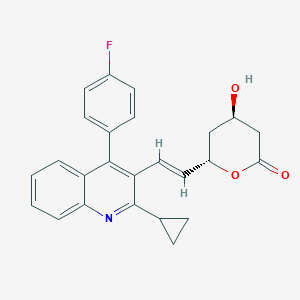
Pitavastatine Lactone
Vue d'ensemble
Description
Pitavastatin lactone is a derivative of pitavastatin, a lipid-lowering agent belonging to the statin class of medications Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases Pitavastatin lactone is formed through the glucuronidation of pitavastatin, which is then converted into its lactone form
Applications De Recherche Scientifique
Pitavastatin lactone has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of lactones and their derivatives.
Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Pitavastatin lactone is studied for its cholesterol-lowering effects and its role in preventing cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Pitavastatin lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, pitavastatin lactone reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Similar Compounds:
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
- Fluvastatin
Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, pitavastatin lactone has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .
Safety and Hazards
Orientations Futures
Pitavastatin is used together with diet, weight-loss, and exercise to reduce the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in adults . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America .
Analyse Biochimique
Biochemical Properties
Pitavastatin Lactone interacts with several enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme HMG-CoA Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Pitavastatin Lactone has significant effects on various types of cells and cellular processes. It influences cell function by reducing the endogenous production of cholesterol within the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Lactone exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It competitively inhibits HMG-CoA Reductase , thereby preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the metabolic reactions involved in the production of cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pitavastatin Lactone has been observed to have stable effects on cellular function . It continues to inhibit HMG-CoA Reductase, leading to sustained reductions in cholesterol and lipid levels .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin Lactone vary with different dosages . At clinically relevant concentrations, it shows extensive metabolism . The metabolism of Pitavastatin Lactone is slower at higher concentrations .
Metabolic Pathways
Pitavastatin Lactone is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . The principal metabolic pathway of Pitavastatin Lactone is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) .
Transport and Distribution
Pitavastatin Lactone is transported and distributed within cells and tissues. It is predominantly taken up by the liver, where it exerts its lipid-lowering effects . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .
Subcellular Localization
Pitavastatin Lactone is primarily localized in the liver, where it inhibits HMG-CoA Reductase in the cytoplasm . This leads to a reduction in the production of cholesterol and other lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pitavastatin lactone is synthesized from pitavastatin through a process called glucuronidation. This involves the addition of a glucuronic acid moiety to pitavastatin, followed by the formation of the lactone ring. The reaction typically occurs in the liver, mediated by the enzymes uridine 5’-diphosphate glucuronosyltransferase (UGT1A3 and UGT2B7) .
Industrial Production Methods: Industrial production of pitavastatin lactone involves the chemical synthesis of pitavastatin followed by its conversion to the lactone form. The process includes several steps such as esterification, hydrolysis, and cyclization. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pitavastatin lactone undergoes various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.
Substitution: Various substituents can be introduced into the lactone ring to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of pitavastatin lactone with modified pharmacological properties.
Propriétés
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141750-63-2 | |
| Record name | Pitavastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PITAVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





